molecular formula C11H12INO3 B5755624 methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate

methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate

Cat. No. B5755624
M. Wt: 333.12 g/mol
InChI Key: MURLDNPCRKMFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate, also known as MIPOB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MIPOB is a synthetic compound that is derived from the amino acid phenylalanine. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

Methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate is thought to exert its pharmacological effects through the inhibition of various enzymes. Its inhibitory activity against acetylcholinesterase and butyrylcholinesterase is thought to be responsible for its potential as a treatment for Alzheimer's disease. This compound has also been found to inhibit cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including inhibition of enzymes and anti-inflammatory and analgesic effects. It has also been found to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate is its synthetic nature, which allows for precise control over its chemical properties. This makes it a useful tool for studying the mechanisms of various enzymes and for developing potential drug candidates. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate. One potential avenue is the development of this compound-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's. Another potential direction is the study of this compound's effects on other enzymes and pathways, which may lead to the development of new drug candidates for various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications.

Synthesis Methods

The synthesis of methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate involves the reaction of phenylalanine with iodine and ethyl chloroformate in the presence of a base. The resulting product is then treated with methyl iodide to obtain this compound. This method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

Methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has been found to exhibit inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are implicated in neurodegenerative diseases such as Alzheimer's. This compound has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

methyl 4-(2-iodoanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO3/c1-16-11(15)7-6-10(14)13-9-5-3-2-4-8(9)12/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURLDNPCRKMFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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